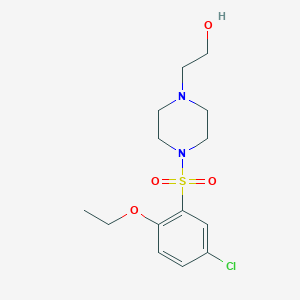

2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

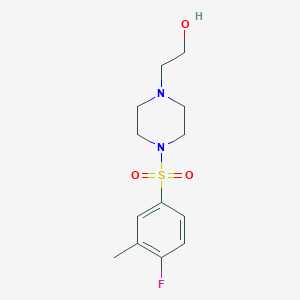

The compound “2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a sulfonyl group attached to the piperazine ring, which could potentially contribute to its reactivity or biological activity.

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents present. Piperazine derivatives can participate in a variety of reactions, including those involving their nitrogen atoms or other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution could affect properties like its solubility, reactivity, melting point, boiling point, and others .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of related compounds such as 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol demonstrates the interest in exploring the chemical synthesis and optimization of reaction conditions for similar complex molecules. The optimization of technological parameters such as raw material ratio, reaction time, and temperature is crucial for achieving high yields, which was demonstrated by achieving an 88.5% product yield under specific conditions (Wang Jin-peng, 2013).

Biological and Pharmacological Studies

- Studies on structure-activity relationships, particularly involving weakly basic N-arylsulfonylindoles as novel antagonists for biological receptors, have been performed. For instance, compounds exhibiting moderate to high binding affinities to the 5-HT6 receptor were identified, providing insights into designing molecules with improved affinity based on 3D-QSAR models (J. Mella et al., 2017).

Antimicrobial and Antifungal Applications

- The synthesis and microbial studies of new pyridine derivatives have shown that these compounds exhibit antibacterial and antifungal activities. This research underscores the potential of similar compounds in developing new antimicrobial agents (N. Patel & S. N. Agravat, 2007).

Analytical and Pharmaceutical Chemistry

- In analytical chemistry, derivatives of piperazine have been utilized as derivatization reagents for liquid chromatography. This indicates the potential use of "2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol" in analytical methodologies, enhancing the detection and quantification of analytes (Hsin‐Lung Wu et al., 1997).

Mecanismo De Acción

Target of Action

The primary target of the compound “2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” is currently unknown. Similar compounds have been found to interact with various receptors, such as the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Pharmacokinetics

Similar compounds have been studied, and their adme properties have been calculated using in silico docking and molecular dynamics simulations

Análisis Bioquímico

Biochemical Properties

2-(4-((5-Chloro-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels . The nature of these interactions often involves binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with alpha1-adrenergic receptors can lead to changes in intracellular calcium levels, which in turn affect muscle contraction and other cellular activities . Additionally, it may impact gene expression by influencing transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, thereby modulating their activity. For instance, its binding to alpha1-adrenergic receptors can either stimulate or inhibit the receptor’s function, depending on the context . This modulation can lead to changes in enzyme activity, gene expression, and other cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound may undergo biotransformation, leading to the formation of metabolites that can further interact with cellular components. These interactions can affect overall metabolic processes and contribute to the compound’s biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within certain tissues can influence its activity and function. For example, its distribution in muscle tissues may enhance its effects on muscle contraction and relaxation.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can enhance its interactions with specific biomolecules, leading to more targeted and effective biochemical reactions.

Propiedades

IUPAC Name |

2-[4-(5-chloro-2-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O4S/c1-2-21-13-4-3-12(15)11-14(13)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZJPSKJDFZPSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-9-(4-morpholinylcarbonyl)-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B355554.png)

![4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B355607.png)

![1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-2-methylimidazole](/img/structure/B355614.png)

![[(2,4-Dichloro-5-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B355618.png)

![1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B355620.png)

![2-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B355643.png)

![Ethyl 7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B355644.png)